[(2-Phenylethyl)amino]acetonitrile
Description
Properties
CAS No. |
3591-82-0 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(2-phenylethylamino)acetonitrile |
InChI |
InChI=1S/C10H12N2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6,8-9H2 |
InChI Key |
XVUYNNMVJLUTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [(2-Phenylethyl)amino]acetonitrile, emphasizing variations in functional groups, molecular properties, and applications:
Structural and Functional Group Analysis
- Nitrile vs. Chromone/Ester Backbones: While this compound contains a nitrile group, 2-(2-phenylethyl)chromones (e.g., in agarwood) feature a chromone core, which undergoes characteristic CH₂-CH₂ bond cleavage during MS analysis . This contrasts with nitriles, which often exhibit stability under similar conditions.
- Substituent Effects: The presence of a methoxy group in [(4-Methoxyphenyl)amino]acetonitrile increases polarity compared to the unsubstituted phenyl analog, influencing solubility and chromatographic behavior .
Analytical Methods
- HPLC Conditions : For analogs like Benzonitrile derivatives (), reverse-phase HPLC with acetonitrile/water mobile phases is effective. Adjusting acetonitrile concentration (e.g., 30–70%) optimizes elution times .
- MS Fragmentation: Chromone derivatives exhibit diagnostic ions at m/z 250 (base skeleton) and fragments from phenyl-chromone cleavage. Nitriles may instead show stable [M+H]+ ions due to the nitrile’s electron-withdrawing nature .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2-Phenylethyl)amino]acetonitrile, and what critical intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-phenylethylamine with haloacetonitrile derivatives under controlled conditions (e.g., 70°C for several hours) can yield the target compound . Multi-step protocols, such as those used for structurally related acetonitriles, may include protective group strategies (e.g., tert-butoxycarbonyl [Boc] protection) to prevent side reactions . Key intermediates like 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol have been identified in analogous syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the nitrile (-C≡N) and phenylethylamine moieties. For example, the nitrile group appears as a singlet near ~120 ppm in C NMR .
- FTIR : The C≡N stretch is observed at ~2250 cm, while N-H stretches (from the amino group) appear at ~3300–3500 cm .
- HPLC/MS : Used to assess purity and molecular weight (e.g., [M+H] ion for CHN at m/z 174.16) .
Q. How does the reactivity of this compound compare to its halogenated analogs (e.g., 2-[(4-Fluorobenzyl)amino]acetonitrile)?
- Methodological Answer : Halogenation (e.g., fluorine substitution) alters electronic properties, reducing nucleophilicity of the amino group. For example, fluorinated analogs exhibit slower reaction rates in nucleophilic additions due to electron-withdrawing effects . Comparative studies using Hammett constants or DFT calculations can quantify these differences .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition at varying concentrations) to account for potency discrepancies .
- Structural Analog Comparisons : Compare with compounds like 2-Furyl(methylamino)acetonitrile hydrochloride, where the furan ring enhances π-π stacking and bioactivity .
- Meta-Analysis : Reconcile data by controlling variables such as solvent polarity (e.g., acetonitrile vs. DMSO) and assay temperature .
Q. How can molecular docking studies be optimized to predict this compound’s interaction with neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors like serotonin transporters (SERT) or monoamine oxidases (MAOs), where similar compounds show affinity .
- Docking Parameters : Use AutoDock Vina with flexible side chains and solvation models (e.g., GB/SA). Adjust grid sizes to accommodate the phenylethyl group’s steric bulk .
- Validation : Cross-reference with crystallographic data from analogs like 2,6-Dichlorophenylacetonitrile-bound enzyme structures .
Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?
- Methodological Answer :
- Protective Groups : Use Boc or Fmoc protection for the amino group to prevent unwanted cyclization .
- Catalyst Optimization : Lewis acids (e.g., AlCl) in Friedel-Crafts reactions improve regioselectivity but require anhydrous conditions to avoid hydrolysis .
- Workup Protocols : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Steric Effects : The phenylethyl group increases steric hindrance, reducing hydrolysis of the nitrile group in aqueous media. Stability assays (e.g., pH 7.4 buffer at 37°C) show <10% degradation over 24 hours .
- Electronic Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance nitrile stability via resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
